molecular formula C6H6N2O4S B092210 3-Nitrobenzenesulfonamide CAS No. 121-52-8

3-Nitrobenzenesulfonamide

Número de catálogo: B092210
Número CAS: 121-52-8
Peso molecular: 202.19 g/mol
Clave InChI: TXTQURPQLVHJRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

      Rutas sintéticas: La síntesis de 3-Nitrobencenosulfonamida implica varios métodos, incluida la nitración de bencenosulfonamida o la sulfonación de 3-nitroanilina.

      Condiciones de reacción: La nitración normalmente ocurre usando ácido nítrico concentrado y ácido sulfúrico como agente de nitración.

      Producción industrial: Los métodos de producción a escala industrial pueden variar, pero generalmente siguen principios similares.

  • Análisis De Reacciones Químicas

      Reactividad: La 3-Nitrobencenosulfonamida puede sufrir varias reacciones, incluyendo oxidación, reducción y sustitución.

      Reactivos y condiciones comunes:

      Productos principales: Los productos dependen de las condiciones de reacción específicas, pero pueden incluir derivados sustituidos o la escisión del grupo sulfonamida.

  • Aplicaciones Científicas De Investigación

      Química: La 3-Nitrobencenosulfonamida sirve como un bloque de construcción versátil para la síntesis orgánica.

      Biología y Medicina: Puede encontrar aplicaciones en el desarrollo de fármacos debido a su reactividad y actividad biológica potencial.

      Industria: Utilizado en la síntesis de colorantes, productos farmacéuticos y otros productos químicos finos.

  • Mecanismo De Acción

    • El mecanismo de acción exacto de la 3-Nitrobencenosulfonamida depende de su aplicación específica.
    • Puede interactuar con objetivos biológicos (enzimas, receptores) o participar en reacciones químicas dentro de las células.
  • Comparación Con Compuestos Similares

      Compuestos similares: Otras nitrobencenosulfonamidas o sulfonamidas relacionadas.

      Singularidad: Resalte sus propiedades distintas en comparación con compuestos estructuralmente similares.

    Propiedades

    IUPAC Name

    3-nitrobenzenesulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H,(H2,7,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TXTQURPQLVHJRE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)S(=O)(=O)N)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H6N2O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID1059527
    Record name Benzenesulfonamide, 3-nitro-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1059527
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    202.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    121-52-8
    Record name 3-Nitrobenzenesulfonamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=121-52-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Benzenesulfonamide, 3-nitro-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121528
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 3-Nitrobenzenesulfonamide
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407487
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Benzenesulfonamide, 3-nitro-
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Benzenesulfonamide, 3-nitro-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1059527
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name m-nitrobenzenesulphonamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.071
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    3-Nitro-benzenesulfonyl chloride (2.0 g, 9.0 mmol) was dissolved in acetonitrile (20 mL). To this solution was added concentrated aqueous ammonia (20 mL) saturated with ammonium carbonate and the reaction mixture was vigorously stirred for 1 h at room temperature. Then acetonitrile was removed under reduced pressure and the residue diluted with cold water (30 mL) leading to a precipitate formation. The precipitate was filtered out and washed with water (2×15 mL), ether and dried. Yield of 3-nitro-benzenesulfonamide 1.46 g (80%). Beige powder.
    Quantity
    2 g
    Type
    reactant
    Reaction Step One
    Quantity
    20 mL
    Type
    solvent
    Reaction Step One
    Quantity
    20 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3-Nitrobenzenesulfonamide
    Reactant of Route 2
    3-Nitrobenzenesulfonamide
    Reactant of Route 3
    Reactant of Route 3
    3-Nitrobenzenesulfonamide
    Reactant of Route 4
    3-Nitrobenzenesulfonamide
    Reactant of Route 5
    3-Nitrobenzenesulfonamide
    Reactant of Route 6
    3-Nitrobenzenesulfonamide
    Customer
    Q & A

    Q1: What is the molecular formula and weight of 3-Nitrobenzenesulfonamide?

    A1: The molecular formula of this compound is C6H6N2O4S, and its molecular weight is 202.19 g/mol. []

    Q2: How does the structure of this compound influence its hydrogen bonding capabilities?

    A2: In the crystal structure of this compound, the nitro group does not participate in hydrogen bonding. Instead, the primary interactions are N—H⋯O=S hydrogen bonds, which form molecular ladders. These ladders are further connected into sheets via C-H⋯O=S hydrogen bonds. []

    Q3: What strategies are being explored to improve the delivery and efficacy of IMB16-4?

    A4: Researchers are exploring nanoformulations to enhance the delivery and efficacy of IMB16-4. One approach involves encapsulating IMB16-4 within mesoporous silica nanoparticles (MSNs), forming IMB16-4-MSNs. [] This method significantly improves the compound's dissolution rate and oral bioavailability. Another strategy utilizes liposome-coated polymeric nanoparticles (LNPs) to encapsulate IMB16-4, creating IMB16-4−LNPs. [] This formulation enhances drug loading and cellular uptake compared to liposomes and IMB16-4−NPs, respectively.

    Q4: What are the observed in vitro effects of IMB16-4 and its nanoformulations on liver fibrosis?

    A5: Both IMB16-4 and its nanoformulations show promising anti-fibrotic effects in vitro. Studies utilizing human hepatic stellate cells (LX-2 cells), a key cell type involved in liver fibrosis, demonstrate that IMB16-4−LNPs can suppress the expression of hepatic fibrogenesis-associated proteins. [] Similarly, IMB16-4-MSNs reduce the expression of fibrogenic markers such as α-smooth muscle actin (α-SMA), transforming growth factor-beta (TGF-β1), and matrix metalloproteinase-2 (MMP2) in LX-2 cells. []

    Q5: Is there any evidence of in vivo efficacy for IMB16-4 or its nanoformulations?

    A6: Preliminary in vivo data on Sprague–Dawley (SD) rats shows that IMB16-4-MSNs exhibit significantly improved oral bioavailability compared to raw IMB16-4 (up to 530%). [] These findings suggest that IMB16-4-MSNs hold promise as a potential treatment for liver fibrosis.

    Q6: Has this compound been utilized in the synthesis of other compounds?

    A7: Yes, this compound serves as a key building block in the synthesis of N,N-Dimethyl-10H-phenothiazine-2-sulfonamide. [] This multi-step synthesis involves condensation, hydrolysis, reduction, and a copper-catalyzed Ullmann reaction to achieve the final product.

    Q7: Beyond liver fibrosis, are there other areas where this compound derivatives show therapeutic potential?

    A8: Derivatives of this compound, such as sHA 14-1, have been investigated for their potential as anti-cancer agents. [] This stable analog of the Bcl-2 antagonist HA 14-1 induces cell death through a dual-targeting mechanism, affecting both the endoplasmic reticulum (ER) and mitochondria.

    Q8: What is the mechanism of action of sHA 14-1 in inducing cancer cell death?

    A9: sHA 14-1 targets both the ER and mitochondria. It induces rapid ER calcium release and activates the ER stress-inducible transcription factor ATF4. It directly inhibits sarcoendoplasmic reticulum Ca2+-ATPase (SERCA) activity. Additionally, sHA 14-1 triggers mitochondrial transmembrane potential (Δψm) loss and caspase-9 activation. []

    Q9: How does the activity of sHA 14-1 compare to other Bcl-2 antagonists?

    A10: Unlike ABT-737, another Bcl-2 antagonist that primarily targets mitochondria, sHA 14-1 exhibits a unique dual targeting mechanism involving both the ER and mitochondria. This broader activity profile could offer advantages in overcoming resistance mechanisms. []

    Q10: Are there any known applications of this compound derivatives in dye chemistry?

    A11: Yes, a derivative of this compound, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (11), has been used as a precursor in the preparation of organic solvent-soluble azo dyes. [] Reduction of the nitro group in 11, followed by diazotization and coupling with 2-naphthol, yields a deep red dye with good solubility in various organic solvents.

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.